
1-Methylidene-1H-silirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylidene-1H-silirene is a unique organosilicon compound characterized by a three-membered ring structure containing silicon
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylidene-1H-silirene can be synthesized through several methods. One common approach involves the reaction of a silacyclopropane derivative with a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition of the highly strained ring structure.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-Methylidene-1H-silirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a range of substituted silirenes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically conducted at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Halogenated derivatives; reactions often require the presence of a catalyst.
Major Products:
Oxidation: Silanones
Reduction: Silanes
Substitution: Substituted silirenes
科学研究应用
1-Methylidene-1H-silirene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine:
作用机制
The mechanism of action of 1-Methylidene-1H-silirene involves its highly strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. These interactions are often facilitated by the presence of silicon, which can stabilize certain transition states and intermediates.
相似化合物的比较
Silacyclopropane: Another three-membered ring compound containing silicon, but without the methylidene group.
Silacyclobutane: A four-membered ring compound with silicon, exhibiting less ring strain compared to 1-Methylidene-1H-silirene.
Cyclopropane: A three-membered ring compound containing only carbon atoms, used as a comparison to highlight the unique properties imparted by the presence of silicon in this compound.
Uniqueness: this compound is unique due to its combination of a highly strained ring structure and the presence of silicon. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various chemical applications.
属性
CAS 编号 |
109585-01-5 |
|---|---|
分子式 |
C3H4Si |
分子量 |
68.15 g/mol |
IUPAC 名称 |
1-methylidenesilirene |
InChI |
InChI=1S/C3H4Si/c1-4-2-3-4/h2-3H,1H2 |
InChI 键 |
LDVDCDYLXHCCKD-UHFFFAOYSA-N |
规范 SMILES |
C=[Si]1C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



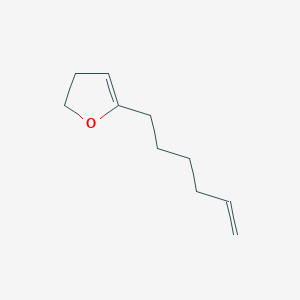
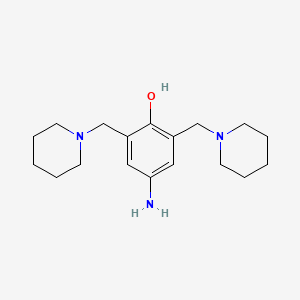
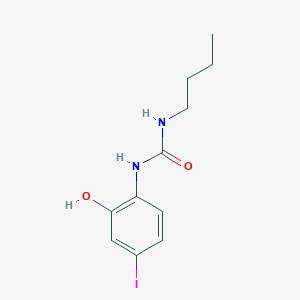
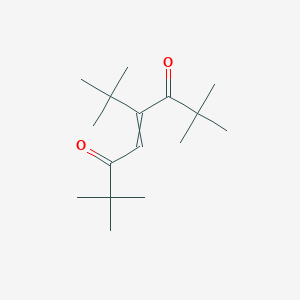
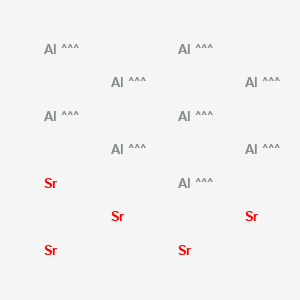
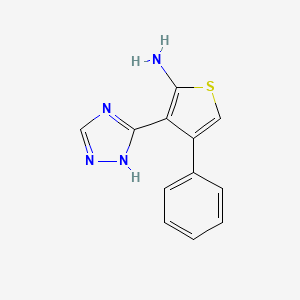
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
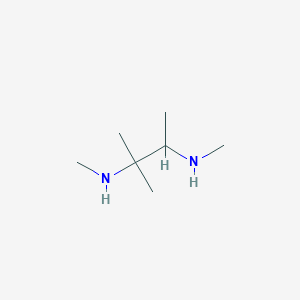
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
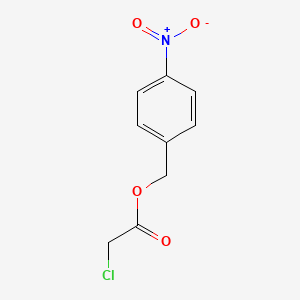
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
